molecular formula C3H6O2 B3044120 Methyl acetate-D3 CAS No. 21300-54-9

Methyl acetate-D3

Cat. No. B3044120
CAS RN: 21300-54-9
M. Wt: 77.1 g/mol
InChI Key: KXKVLQRXCPHEJC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl acetate-D3, also known as Methyl ethanoate-D3, is a carboxylate ester . It is a clear, colorless liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .


Synthesis Analysis

Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . It can also be produced by esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid . The synthesis of this compound involves a kinetics trial where a solution is added to a measured amount of ester .


Molecular Structure Analysis

The molecular formula of this compound is C3H3D3O2 . It is a carboxylate ester with the formula CH3COOCH3 .


Chemical Reactions Analysis

This compound undergoes various reactions. For instance, it undergoes photolysis at high temperatures . In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, it is hydrolyzed back into methanol and acetic acid .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a fragrant, fruity odor . It has a molecular weight of 77.0970 . More specific physical and chemical properties such as boiling point, melting point, density, etc., are not available in the search results.

Scientific Research Applications

Carbonylation Catalysis

Methyl acetate, synthesized from dimethyl ether (DME), has been studied for its role in carbonylation catalysis. Research by Cheung et al. (2007) utilized isotopic-exchange studies combined with other techniques to identify methyl and acetyl groups as intermediates in the synthesis of methyl acetate from DME-CO mixtures with high selectivity on H-zeolites. These studies revealed that carbonylation rates depend linearly on CO pressures but are independent of DME pressures, indicating the controlling factor in catalytic carbonylation rates (Cheung et al., 2007).

Photolysis Research

Methyl acetate has been studied in the context of photolysis, as explored by Wijnen (1957). This research involved investigating the photolysis of methyl acetate in vapor form over various temperatures and light intensities. The primary step identified in this process is the division of the ester molecule into radicals, establishing important foundational knowledge for reactions involving methoxy radicals (Wijnen, 1957).

Deuterium Substitution Studies

Studies on methyl acetate-D3, specifically focusing on its synthesis and deuterium substitution products, have been conducted by Nolin (1954). This research involved converting methyl-D3 bromide into methyl-D3 iodide and further reactions to yield various methyl-D3 acetate products. These studies contribute significantly to the understanding of organic deuterium compounds (Nolin, 1954).

Applications in Lithium-Ion Batteries

The role of methyl acetate as a co-solvent in lithium-ion batteries has been investigated by Li et al. (2018). This research highlighted the potential of methyl acetate to enhance cell rate capability in NMC532/graphite cells, providing insights into its impact on the lifetime and performance of lithium-ion batteries (Li et al., 2018).

Hydrolysis and Catalysis

Yuan Jun (2012) summarized traditional techniques and the mechanism of methyl acetate hydrolysis, emphasizing the importance of catalytic reaction distillation techniques. This research offers insights into the factors affecting the hydrolysis conversion of methyl acetate, highlighting its applications in various chemical processes (Yuan Jun, 2012).

Safety and Hazards

Methyl acetate-D3 is highly flammable and its vapors may cause drowsiness or dizziness . It causes serious eye irritation and precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Methyl acetate is considered a prototype molecule to study biodiesel ignition and combustion and is seen as a possible fuel or fuel additive . Therefore, the study of Methyl acetate-D3 could potentially contribute to the research in this area.

properties

IUPAC Name

methyl 2,2,2-trideuterioacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVLQRXCPHEJC-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetate-D3
Reactant of Route 2
Methyl acetate-D3
Reactant of Route 3
Reactant of Route 3
Methyl acetate-D3
Reactant of Route 4
Methyl acetate-D3
Reactant of Route 5
Methyl acetate-D3
Reactant of Route 6
Methyl acetate-D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.